4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
Description
4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, as well as an aldehyde group on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Properties
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEINIAUGJLKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686386 | |
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-36-0 | |
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5-hydroxyphenylthiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving overall productivity .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed:
Oxidation: 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-methanol.
Substitution: 4-(3-Methoxy-5-hydroxyphenyl)thiophene-2-carbaldehyde.
Scientific Research Applications
4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the phenyl ring contribute to its reactivity and binding affinity with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s electronic properties also enable it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 4-(3-Bromo-5-methoxyphenyl)thiophene-2-carbaldehyde
- 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid
- 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-methanol
Comparison: 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. Compared to its analogs, this compound exhibits distinct electronic properties and binding affinities, making it valuable for specific applications in material science and medicinal chemistry .
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